Bienvenue dans la boutique en ligne BenchChem!

2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

Regioselective Buchwald-Hartwig coupling Ceritinib synthesis 2,4-Diaminopyrimidine scaffold assembly

2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (CAS 761440-16-8) is a halogenated pyrimidine intermediate that serves as the essential arylsulfonyl chloro-pyrimidine building block in the synthesis of ceritinib (LDK378), a second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for ALK-positive metastatic non-small cell lung cancer. The compound is formally classified as Ceritinib Impurity 11 under ICH Q3A/Q3B impurity control frameworks and is supplied as a certified reference standard with detailed characterization data compliant with regulatory guidelines for ANDA submissions.

Molecular Formula C13H13Cl2N3O2S
Molecular Weight 346.226
CAS No. 761440-16-8
Cat. No. B569345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
CAS761440-16-8
Synonyms(2,5-Dichloropyrimidin-4-yl)[2-[(propan-2-yl)sulfonyl]phenyl]amine
Molecular FormulaC13H13Cl2N3O2S
Molecular Weight346.226
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl
InChIInChI=1S/C13H13Cl2N3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18)
InChIKeyWWVLDJAVSQZSKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (CAS 761440-16-8): A Critical Late-Stage Intermediate for ALK Inhibitor Synthesis and Ceritinib Impurity Reference Standard


2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (CAS 761440-16-8) is a halogenated pyrimidine intermediate that serves as the essential arylsulfonyl chloro-pyrimidine building block in the synthesis of ceritinib (LDK378), a second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for ALK-positive metastatic non-small cell lung cancer [1]. The compound is formally classified as Ceritinib Impurity 11 under ICH Q3A/Q3B impurity control frameworks and is supplied as a certified reference standard with detailed characterization data compliant with regulatory guidelines for ANDA submissions [2]. Its molecular architecture—a 2,5-dichloropyrimidine core coupled at the 4-position with an N-(2-isopropylsulfonyl)aniline moiety—enables a late-stage Buchwald-Hartwig coupling with the anilino piperidine fragment to furnish the ceritinib scaffold, distinguishing it from intermediates used in first-generation ALK inhibitor syntheses such as those for crizotinib or TAE684 [1][3].

Why 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine Cannot Be Replaced by Generic 2,4-Dichloropyrimidine or Other Chloropyrimidine Intermediates in Ceritinib Synthesis


Generic substitution of this compound with structurally similar chloropyrimidines fails because the 2,5-dichloro regiochemistry is mechanistically integral to the final Buchwald-Hartwig coupling step that assembles the ceritinib 2,4-diaminopyrimidine core. In 2,4-dichloropyrimidine scaffolds used for first-generation ALK inhibitors (e.g., TAE684 intermediates), nucleophilic aromatic substitution (SNAr) occurs preferentially at the 4-position, but ceritinib requires the 4-position to already bear the N-(2-isopropylsulfonyl)aniline moiety, leaving only the 2-chloro substituent available for the coupling with the anilino piperidine fragment [1]. The 5-chloro substituent is retained in the final API and contributes to ALK binding potency (ceritinib ALK IC50 = 200 pM) [2]. Furthermore, the isopropylsulfonyl oxidation state must be precisely controlled: the sulfanyl (thioether, CAS 1632485-14-3) and sulfinyl (sulfoxide, CAS 2366987-01-9) analogs are either less reactive or constitute distinct impurity species requiring separate analytical monitoring [3]. These multi-dimensional constraints mean that no in-class alternative pyrimidine intermediate can be interchanged without fundamentally redesigning the synthetic route, altering the impurity profile, and triggering re-validation of the entire manufacturing process.

Quantitative Differentiation Evidence: 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine vs. Comparator Intermediates


Regiochemical Specificity: 2,5-Dichloro Substitution Enables Exclusive C-2 Coupling vs. Competing 2,4-Dichloro Scaffolds Used in First-Generation ALK Inhibitors

In the ceritinib synthetic route disclosed in US Patent 9,296,721 and J. Med. Chem. 2013, the target compound (intermediate 9a/XIII) bears the N-(2-isopropylsulfonyl)aniline substituent at the pyrimidine 4-position via initial SNAr of 2-(isopropylsulfonyl)benzenamine with 2,4,5-trichloropyrimidine. This leaves only the 2-chloro position for the subsequent Buchwald-Hartwig coupling with tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate, while the 5-chloro substituent is retained through to the final API [1]. By contrast, 2,4-dichloropyrimidine-based intermediates used in TAE684 and crizotinib syntheses exhibit SNAr selectivity at C-4, requiring a fundamentally different coupling sequence that is incompatible with ceritinib's pharmacophore arrangement [2]. The regiochemical specificity is absolute: substituting the target compound with a 2,4-dichloro regioisomer would place the isopropylsulfonyl aniline at the wrong pyrimidine position, abolishing ALK inhibitory activity of the resulting final compound [3].

Regioselective Buchwald-Hartwig coupling Ceritinib synthesis 2,4-Diaminopyrimidine scaffold assembly

Synthetic Yield: Pd-Catalyzed vs. Zinc-Catalyzed Preparation Methods for the Target Intermediate

The preparation of this intermediate from 2-(isopropylsulfonyl)aniline and 2,4,5-trichloropyrimidine has been optimized across several patent disclosures. The original Pd(OAc)2/PPh3-catalyzed method with Cs2CO3 in toluene yields 65.6% of purified product . An improved Pd-catalyzed method described in CN 104892526 A achieves 85–90% yield, but uses palladium salts and phosphorus-containing ligands that are difficult to recover, increasing production cost [1]. CN 109020898 A discloses a zinc salt (Zn(OAc)2)-catalyzed method under strong base conditions (KOtBu) in NMP at 120°C that avoids noble metals entirely, achieving comparable or higher conversion while eliminating Pd contamination risk in the final API [1]. Catalyst screening data in CN 109020898 A (Table 1) compares multiple metal salts, demonstrating that zinc acetate provides the optimal balance of conversion efficiency and economic viability [1].

Synthetic method optimization Catalyst comparison Process chemistry Cost of goods

Oxidation State Control: Sulfonyl (Target) vs. Sulfinyl (Impurity 15) vs. Sulfanyl (Alternative Intermediate) Differentiation

Three oxidation states of the sulfur-containing substituent exist as distinct chemical entities with separate CAS registrations: the sulfanyl (thioether) form (CAS 1632485-14-3), the sulfinyl (sulfoxide) form (CAS 2366987-01-9, designated Ceritinib Impurity 15), and the sulfonyl (sulfone) target form (CAS 761440-16-8, Ceritinib Impurity 11) [1]. The sulfanyl form is an alternative starting point in a modified ceritinib synthesis route (CN patent utilizing 2,5-dichloro-N-(2-(isopropylsulfanyl)phenyl)pyrimidin-4-amine as raw material), requiring a subsequent oxidation step to reach the sulfonyl oxidation state, which introduces additional process complexity and the risk of incomplete conversion generating the sulfinyl impurity [2]. The sulfinyl analog (Impurity 15) has a molecular weight of 330.23 (C13H13Cl2N3OS) vs. the target compound's 346.23 (C13H13Cl2N3O2S), allowing clear HPLC resolution [1]. In ceritinib drug substance, ICH Q3A guidelines require individual unspecified impurities ≤0.10%, making the analytical discrimination between these three sulfur oxidation states mandatory for batch release [3].

Impurity profiling Oxidation state control Ceritinib quality control Reference standards

Commercial Purity Benchmark: ≥97.0% HPLC Purity with Validated Characterization vs. Generic Chloropyrimidine Intermediates

Major global chemical suppliers (TCI, VWR/Aladdin, Bidepharm, MolCore) consistently offer this compound at ≥97.0% purity by HPLC (with total nitrogen assay as orthogonal method), with melting point specification 149.0–153.0°C (literature mp 151°C) . This purity level is verified through multiple orthogonal analytical techniques including 1H NMR, HPLC area%, and total nitrogen content, providing a level of characterization substantially exceeding that of generic chloropyrimidine research intermediates typically offered at 95% purity with only HPLC confirmation . The compound is also available as an ISO17034-certified reference standard (CATO, ChemWhat, Daicel Pharma Standards) with full characterization packages including 1H NMR, 13C NMR, IR, MS, and HPLC purity data compliant with cGMP analytical laboratory requirements . In comparison, 2,4,5-trichloropyrimidine (CAS 5750-76-5), the upstream starting material, is typically supplied as a technical-grade liquid with broader purity specifications (boiling point 84°C at 1 mmHg, density 1.6001 g/mL) and lacks the batch-specific CoA detail provided for the target intermediate .

Quality control Commercial availability Characterization standards GMP compliance

Downstream API Potency Anchoring: Ceritinib Derived Exclusively from This Intermediate Achieves 200 pM ALK IC50 vs. 1st-Generation Inhibitors

Ceritinib, the final API derived from the target intermediate via the validated synthetic route, demonstrates an ATP-competitive ALK inhibitory IC50 of 200 pM (0.2 nM) in enzymatic assays [1]. This represents a 20-fold improvement in enzymatic potency compared to the first-generation ALK inhibitor crizotinib (ALK IC50 approximately 4 nM in comparable enzymatic assays) [2]. Although the target compound itself is a synthetic intermediate and not a biologically active ALK inhibitor (it serves as a building block, not a final drug substance), its critical role as the exclusive precursor to the N4-(2-isopropylsulfonyl)phenyl pharmacophore of ceritinib directly links its procurement quality to the potency of the resulting API. Impurity carryover from this intermediate—particularly the sulfinyl and sulfanyl oxidation state variants—into the final API can compromise both potency (by producing inactive or less active ceritinib analogs) and safety (by introducing unqualified impurities above ICH thresholds) [3]. The compound's structural contribution to ceritinib's ability to overcome crizotinib-resistant ALK mutations (including L1196M, G1269A gatekeeper mutations) is evidenced by the retention of nanomolar cellular potency in Ba/F3 EML4-ALK mutant cell lines [3].

ALK inhibition Ceritinib pharmacology Enzymatic potency comparison Target product profile

Optimal Procurement and Application Scenarios for 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (CAS 761440-16-8)


Ceritinib ANDA Development: Certified Impurity Reference Standard for Analytical Method Validation

For generic pharmaceutical companies pursuing an Abbreviated New Drug Application (ANDA) for ceritinib capsules (reference listed drug: Zykadia), this compound serves a dual role. As Ceritinib Impurity 11, it is an ICH Q3A-mandated process impurity that must be resolved, identified, and quantified in the API impurity profile. Sourcing this compound as an ISO17034-certified reference standard with full characterization data (NMR, MS, HPLC, IR) [1] enables direct method development and validation (AMV) for HPLC/UPLC impurity methods without the need for in-house synthesis and structural elucidation. The compound's availability at ≥97.0% purity with orthogonal purity confirmation (HPLC area% and total nitrogen) meets or exceeds the purity requirements for a working reference standard. Additionally, the same supplier ecosystem provides the sulfinyl analog (Impurity 15, CAS 2366987-01-9) and other ceritinib-related impurities, enabling comprehensive impurity profiling from a single validated supply chain [1].

Process Chemistry Optimization: Evaluation of Pd-Free vs. Pd-Catalyzed Routes for Commercial Manufacturing

Chemical process development groups scaling ceritinib synthesis from laboratory to pilot or commercial scale should evaluate this intermediate as the pivot point for catalyst selection. The zinc-catalyzed preparation method (CN 109020898 A) eliminates palladium acetate and triphenylphosphine, which are both costly and generate heavy metal waste requiring separate removal steps [2]. Procurement of the target intermediate from vendors using the Zn-catalyzed route (or in-house implementation thereof) can reduce catalyst-related raw material costs by eliminating Pd (spot price approximately $30–60/g for Pd(OAc)2) and phosphorus ligand expenses, while also mitigating the risk of palladium metal residue exceeding ICH Q3D elemental impurity limits in the final API [2]. Process development teams should request vendor disclosure of the synthetic route (Pd-catalyzed vs. Zn-catalyzed) and residual metal analysis as part of the supplier qualification process.

Medicinal Chemistry: Building Block for Next-Generation ALK/ROS1 Dual Inhibitor Scaffolds

Academic and industrial medicinal chemistry groups developing novel ALK inhibitors can utilize this compound as a key building block for library synthesis. The 2-chloro substituent is a versatile handle for Suzuki, Buchwald-Hartwig, or SNAr couplings with diverse aniline or amine fragments, enabling rapid exploration of C-2 substituent SAR beyond the standard ceritinib anilino piperidine moiety. The J. Med. Chem. 2013 SAR study by Marsilje et al. demonstrated that modifications at the C-2 position significantly modulate ALK potency and selectivity, and the 5-chloro group contributes to the binding interaction [3]. Furthermore, recent dual ALK/ROS1 inhibitor programs have utilized 2,4-diarylaminopyrimidine scaffolds incorporating the isopropylsulfonyl pharmacophore, achieving IC50 values of 1.4 nM (ALK) and 1.1 nM (ROS1) against drug-resistant mutants including G1202R . Sourcing this compound as a pre-functionalized advanced intermediate accelerates SAR exploration by eliminating several synthetic steps from the medicinal chemistry workflow.

Quality Control Laboratory: System Suitability Standard for Ceritinib Release Testing

QC laboratories performing batch release testing of ceritinib drug substance or drug product require a well-characterized system suitability standard to verify HPLC column performance, detector linearity, and method reproducibility. This compound, as Ceritinib Impurity 11 with a defined retention time relative to the ceritinib main peak, serves as an ideal system suitability marker. Its melting point specification of 149–153°C provides an additional identity verification check independent of chromatographic methods. The compound's stability under recommended storage conditions (room temperature, protected from light) makes it suitable for routine use in QC workflows without requiring cold-chain logistics or special handling beyond standard laboratory practices.

Quote Request

Request a Quote for 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.